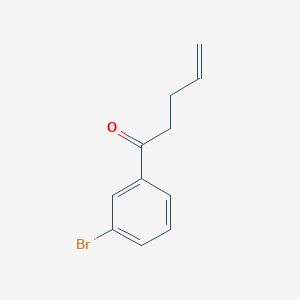

1-(3-Bromophenyl)pent-4-en-1-one

Description

Properties

Molecular Formula |

C11H11BrO |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

1-(3-bromophenyl)pent-4-en-1-one |

InChI |

InChI=1S/C11H11BrO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h2,4-6,8H,1,3,7H2 |

InChI Key |

CSCABNXNXDINLR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(=O)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Contextualization of Aryl Ketones in Modern Organic Synthesis

Aryl ketones are a cornerstone of organic synthesis, serving as versatile intermediates in the creation of a vast array of more complex molecules. nih.govfiveable.me They are frequently found in biologically active compounds, including natural products and pharmaceuticals, underscoring their importance in drug discovery and development. nih.govnih.gov The carbonyl group in aryl ketones can be readily transformed into other functional groups, such as alcohols and alkanes, through reduction reactions. fiveable.me Furthermore, the aromatic ring and the ketone functionality can be manipulated through various reactions, including halogenation, nitration, and Grignard reactions, to introduce further complexity and diversity into the molecular structure. fiveable.me A common method for synthesizing aryl ketones is the Friedel-Crafts acylation, which involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. fiveable.me

Significance of Terminal Alkenes in Complex Molecular Construction

Terminal alkenes, characterized by a carbon-carbon double bond at the end of a carbon chain, are fundamental building blocks in organic synthesis due to their inherent reactivity. fiveable.menumberanalytics.com This reactivity allows for their conversion into a wide range of other functional groups, making them invaluable in the construction of intricate molecular frameworks. fiveable.me Key transformations involving terminal alkenes include:

Hydration: The addition of a water molecule across the double bond to form alcohols. fiveable.me

Hydrogenation: The addition of hydrogen to yield the corresponding alkane. fiveable.me

Halogenation: The addition of halogens, which can be followed by hydrolysis to also produce alcohols. fiveable.me

Metathesis: A powerful reaction that allows for the rearrangement of alkene fragments, enabling the formation of new carbon-carbon bonds. numberanalytics.com

Diboration: The addition of a diboron (B99234) reagent across the double bond, which can then be used in subsequent cross-coupling reactions to form new C-C bonds. nih.govnih.gov

These reactions, among others, highlight the central role of terminal alkenes in the total synthesis of complex natural products and pharmaceuticals. numberanalytics.com

Role of Aryl Bromides As Synthetic Handles in Cross Coupling Methodologies

Aryl bromides are indispensable "synthetic handles" in the realm of transition metal-catalyzed cross-coupling reactions. These reactions, which have revolutionized organic synthesis, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.gov The bromine atom on the aromatic ring serves as a reactive site for various palladium-, nickel-, or copper-catalyzed transformations.

Some of the most prominent cross-coupling reactions involving aryl bromides include:

Suzuki-Miyaura Coupling: The reaction of an aryl bromide with an organoboron compound. rsc.org

Heck Coupling: The reaction of an aryl bromide with an alkene.

Sonogashira Coupling: The coupling of an aryl bromide with a terminal alkyne. rsc.org

Stille Coupling: The reaction between an aryl bromide and an organostannane compound. rsc.org

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond between an aryl bromide and an amine.

The versatility of aryl bromides in these reactions allows for the construction of complex biaryl structures, vinyl arenes, and other highly functionalized molecules that are important in materials science and medicinal chemistry. nih.govacs.org

Overview of Research Trajectories for Multifunctional Organic Compounds

Advanced Retrosynthetic Disconnections and Transformational Logic

Retrosynthetic analysis of this compound reveals several logical disconnections. The most apparent disconnection is at the carbonyl group, separating the 3-bromophenyl unit from the pent-4-en-1-one side chain. This leads to two primary synthetic strategies: forming the carbon-carbon bond of the ketone at a late stage or constructing the molecule from precursors already containing the key functionalities.

Disconnection A: Ketone Formation

This approach involves the coupling of a 3-bromophenyl precursor with a five-carbon unit that will form the pent-4-en-1-one moiety. This can be achieved through several organometallic cross-coupling reactions or classical electrophilic aromatic substitution reactions.

Disconnection B: Side-Chain Modification

An alternative strategy involves starting with a simpler aryl ketone and modifying the side chain to introduce the terminal alkene. This might involve, for example, the elaboration of a 1-(3-bromophenyl)ethanone derivative.

Carbonyl Formation Pathways via Organometallic Approaches

Organometallic chemistry offers a powerful toolkit for the formation of the ketone functionality in this compound with high efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions are central to modern organic synthesis and provide a direct route to aryl ketones. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. nih.gov For the synthesis of this compound, this could involve the reaction of 3-bromophenylboronic acid with pent-4-enoyl chloride. nsf.govacs.org A key advantage of this method is the wide availability of boronic acids and acyl chlorides, as well as the tolerance of various functional groups. nih.govnsf.gov Mechanochemical, solvent-free Suzuki-Miyaura couplings have also been developed, offering a more environmentally friendly approach. organic-chemistry.orgnih.gov

Negishi-type Coupling: This powerful carbon-carbon bond-forming reaction utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgopenochem.org The synthesis could proceed via the coupling of a 3-bromophenylzinc halide with pent-4-enoyl chloride. researchgate.net Negishi couplings are known for their high reactivity and functional group tolerance. wikipedia.orgacs.org

The general catalytic cycle for these cross-coupling reactions involves oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination to yield the ketone product and regenerate the catalyst. illinois.edu

Table 1: Comparison of Cross-Coupling Strategies

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantages |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Acyl Chloride | Palladium | High functional group tolerance, commercially available reagents. nih.govnsf.gov |

| Negishi | Organozinc | Acyl Chloride | Palladium or Nickel | High reactivity, broad scope. wikipedia.orgresearchgate.net |

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones, involving the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). fiveable.mesigmaaldrich.comlibretexts.org In this case, 1,3-dibromobenzene (B47543) or bromobenzene (B47551) could serve as the aromatic precursor, reacting with pent-4-enoyl chloride. chemblink.commatrix-fine-chemicals.comuni.lusigmaaldrich.com

The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. quizlet.commasterorganicchemistry.comlibretexts.org A subsequent deprotonation restores the aromaticity of the ring and yields the desired ketone. libretexts.org

Cross-Coupling: The high chemoselectivity of reactions like the Suzuki-Miyaura and Negishi couplings is a significant advantage, allowing for the presence of various functional groups in the substrates. nsf.govwikipedia.org

Friedel-Crafts Acylation: The regioselectivity of Friedel-Crafts acylation on a substituted benzene (B151609) ring is governed by the electronic nature of the existing substituent. The bromine atom in 1,3-dibromobenzene is a deactivating but ortho-, para-directing group. Therefore, acylation would be expected to occur at the positions ortho and para to the bromine atoms. In the case of bromobenzene, acylation would primarily yield the para-substituted product due to steric hindrance at the ortho positions. However, Friedel-Crafts reactions can sometimes lead to mixtures of isomers and may not be suitable for substrates with strongly deactivating groups. libretexts.org

Introduction and Manipulation of the Pent-4-en-1-one Moiety

The pent-4-en-1-one fragment is a key structural feature of the target molecule. Its synthesis can be approached in several ways.

The Wacker-Tsuji oxidation provides a powerful method for the oxidation of terminal alkenes to methyl ketones using a palladium catalyst. libretexts.orgnumberanalytics.comorganic-chemistry.org This process typically utilizes a co-oxidant, such as copper(II) chloride, and oxygen as the terminal oxidant. numberanalytics.comorganic-chemistry.org The reaction generally follows Markovnikov's rule, leading to the formation of a ketone rather than an aldehyde. wikipedia.orgresearchgate.net This strategy could be employed by starting with a precursor containing a terminal alkene and oxidizing it to the corresponding ketone.

Alternatively, the reaction of alkynes with aldehydes, catalyzed by Hβ zeolite under solvent-free conditions, can produce α,β-unsaturated ketones through a tandem hydration/condensation mechanism. rsc.org This method offers a green and efficient route to this class of compounds. The isomerization of β,γ-unsaturated ketones to their α,β-unsaturated counterparts can also be achieved using rhodium(I) catalysts, providing access to Z-enones. acs.org

Stereoselective Alkene Synthesis Methodologies

Achieving stereocontrol in the formation of the alkene moiety within this compound is a critical aspect of its synthesis. A prominent strategy involves the initial asymmetric synthesis of a chiral homoallylic alcohol, followed by oxidation to the target ketone.

A highly effective approach for the enantioselective synthesis of homoallylic alcohols is the asymmetric allylation of the corresponding aldehyde, in this case, 3-bromobenzaldehyde (B42254). nih.govnih.govorganic-chemistry.org Chiral catalysts, such as those based on chiral phosphoric acids or chiral phosphine-oxazoline nickel complexes, can facilitate the addition of an allyl group to the aldehyde with high levels of enantioselectivity. nih.govorganic-chemistry.org For instance, the use of a chiral phosphoric acid catalyst in the allylation of aldehydes with α-substituted allylboronates has been shown to produce δ-alkyl-substituted homoallylic alcohols with excellent (Z)-selectivities and enantioselectivities. nih.gov This method, when applied to 3-bromobenzaldehyde using an appropriate allylboronate, would yield the corresponding chiral homoallylic alcohol.

Subsequent oxidation of the resulting chiral homoallylic alcohol to the ketone is a well-established transformation. organic-chemistry.orgbyjus.com A variety of oxidizing agents can be employed for this purpose, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), as well as milder, more selective methods. vanderbilt.edu The choice of oxidant is crucial to avoid unwanted side reactions and preserve the stereochemical integrity of the molecule.

The following table summarizes representative conditions for the two-step stereoselective synthesis of γ,δ-unsaturated ketones from aldehydes:

| Step | Reaction | Reagents and Conditions | Key Features |

| 1 | Enantioselective Allylation | 3-Bromobenzaldehyde, Allylboronate, Chiral Phosphoric Acid Catalyst | High enantioselectivity (e.g., up to 95% ee) and diastereoselectivity. nih.gov |

| 2 | Oxidation | Chiral Homoallylic Alcohol, Pyridinium Chlorochromate (PCC) or other suitable oxidant | Efficient conversion to the ketone without racemization. vanderbilt.edu |

Green Chemistry and Sustainable Synthetic Approaches for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact. For the synthesis of this compound, several sustainable strategies can be considered.

One key area of focus is the use of greener solvents and catalysts in traditional synthetic methods like the Friedel-Crafts acylation. researchgate.netbeilstein-journals.org Instead of hazardous chlorinated solvents, more environmentally benign alternatives can be employed. Furthermore, the development of reusable solid acid catalysts, such as zeolites or metal oxides like zinc oxide, can replace stoichiometric and often toxic Lewis acids like aluminum chloride. researchgate.net

Biocatalysis offers a powerful and inherently green approach to chemical synthesis. rsc.org For the oxidation of the intermediate homoallylic alcohol to the ketone, enzymatic methods provide a mild and highly selective alternative to traditional chemical oxidants. acs.org Alcohol dehydrogenases (ADHs) and oxidases are classes of enzymes that can perform this transformation efficiently in aqueous media under ambient conditions, generating minimal waste. acs.org

Visible-light-induced reactions represent another promising green methodology. A metal-free method for the conversion of alkenes to ketones has been developed using visible-light-induced aerobic oxidation of arylhydrazines to generate aryl radicals, which then add to the alkene. nih.gov This approach avoids the use of metal catalysts and harsh reagents.

The table below outlines some green and sustainable approaches applicable to the synthesis of this compound:

| Approach | Key Feature | Example Application |

| Green Solvents | Replacement of hazardous solvents | Use of ionic liquids or solvent-free conditions in Friedel-Crafts acylation. beilstein-journals.org |

| Solid Acid Catalysts | Use of reusable and less toxic catalysts | Zinc oxide or zeolites as catalysts for Friedel-Crafts acylation. researchgate.net |

| Biocatalysis | Enzymatic transformations | Oxidation of the homoallylic alcohol intermediate using alcohol dehydrogenases (ADHs). acs.org |

| Photocatalysis | Use of visible light as an energy source | Metal-free, visible-light-induced synthesis of ketones from alkenes and arylhydrazines. nih.gov |

Cascade and Multicomponent Reactions in this compound Synthesis

Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. While a direct cascade or multicomponent synthesis of this compound has not been explicitly reported, several related methodologies suggest plausible routes.

One potential cascade approach involves the reaction of 1-arylpenta-3,4-dien-2-ones with activated ketones to form 2-arylphenols. rsc.org While this specific reaction leads to a different scaffold, it highlights the potential for cascade reactions starting from related unsaturated ketone precursors.

More relevantly, multicomponent reactions (MCRs) that assemble ketones from simpler starting materials are of great interest. acs.orgnih.govnih.gov For instance, a zinc-mediated carbonyl alkylative amination reaction has been developed for the synthesis of α-branched alkylamines from ketones, amines, and alkyl halides. acs.org While this produces an amine, it demonstrates the principle of a one-pot assembly around a carbonyl group.

A plausible, though hypothetical, multicomponent reaction for the synthesis of a precursor to this compound could involve the reaction of 3-bromobenzaldehyde, an appropriate allyl-containing nucleophile, and a third component that facilitates the formation of the ketone functionality in a single pot. The development of such a reaction would represent a significant advancement in the efficient synthesis of this class of compounds.

The following table summarizes a conceptual cascade approach based on existing literature:

| Reaction Type | Reactants | Product Type | Reference for Concept |

| Cascade Annulation | Aryl Diazonium Salts, Nitriles, Alkynes | Multiply substituted quinolines | While not directly applicable, demonstrates the power of cascade reactions for complex molecule synthesis. |

| Multicomponent Reaction | Ketone, Amine, Alkyl Halide | α-Branched Alkylamines | Highlights the potential for one-pot functionalization around a carbonyl group. acs.org |

Reactivity at the Ketone Functionality

The ketone group in this compound is a key site for a range of chemical modifications, including nucleophilic additions, α-carbon functionalization, and redox reactions.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the introduction of a wide array of functional groups. For instance, Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the carbonyl, forming tertiary alcohols after an aqueous workup.

Similarly, the formation of imines and enamines can be achieved through reactions with primary and secondary amines, respectively. These reactions are often catalyzed by acid and proceed via a tetrahedral intermediate.

The protons on the carbon atom adjacent to the carbonyl group (α-carbon) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in various reactions to introduce substituents at the α-position.

Table 1: Examples of α-Carbon Functionalization Reactions

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl halide (e.g., CH₃I) | α-Alkylated ketone |

| Aldol Addition | Aldehyde or Ketone | β-Hydroxy ketone |

| Claisen Condensation | Ester | β-Keto ester |

These enolization-driven reactions are fundamental in carbon-carbon bond formation and are widely used in the synthesis of more complex molecules.

The ketone functionality can be readily reduced to a secondary alcohol using various reducing agents. Catalytic hydrogenation over metal catalysts like palladium, platinum, or nickel is a common method. Alternatively, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation.

While the ketone is already in a relatively high oxidation state, specific oxidative cleavage reactions can be employed under harsh conditions, though these are less common for this type of substrate.

Reactivity of the Terminal Alkene Moiety

The terminal double bond in this compound is an electron-rich center, making it reactive towards electrophiles and a participant in pericyclic reactions.

Alkenes readily undergo electrophilic addition reactions where the pi bond is broken to form two new sigma bonds. libretexts.org This reactivity allows for the introduction of a variety of functional groups across the double bond.

Table 2: Common Electrophilic Addition Reactions

| Reaction | Reagent(s) | Product |

| Hydrohalogenation | HBr, HCl, HI | 2-haloalkane |

| Halogenation | Br₂, Cl₂ | 1,2-dihaloalkane |

| Hydration | H₂O, H⁺ catalyst | Alcohol |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Anti-Markovnikov alcohol |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide |

These reactions are highly valuable for the selective functionalization of the alkene without affecting the other reactive sites in the molecule under appropriate conditions.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org The terminal alkene of this compound can act as a dienophile in Diels-Alder reactions or participate in other cycloadditions.

The intramolecular Diels-Alder reaction is a powerful tool for the construction of polycyclic systems in a single step. organicreactions.org In this reaction, the diene and dienophile are part of the same molecule, leading to the formation of two rings simultaneously. organicreactions.org The stereochemistry of the product is often highly controlled due to the cyclic nature of the transition state. masterorganicchemistry.com For instance, a molecule containing both a diene and a dienophile connected by a suitable tether can undergo an intramolecular [4+2] cycloaddition to form a bicyclic product. masterorganicchemistry.comprinceton.edu This strategy is particularly useful for synthesizing five- and six-membered rings fused together. masterorganicchemistry.com

Another important class of pericyclic reactions is the [2+2] cycloaddition, which can be promoted photochemically. acs.org For example, an intramolecular [2+2] cycloaddition can lead to the formation of cyclobutane-fused ring systems. acs.org

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This reaction is catalyzed by metal complexes, most notably those containing ruthenium or molybdenum. harvard.edu

For this compound, which contains a terminal alkene, ring-closing metathesis (RCM) is a particularly relevant transformation. wikipedia.org RCM is an intramolecular process that can be used to synthesize a variety of unsaturated rings. wikipedia.org In the case of a diene, RCM leads to the formation of a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org The reaction is driven to completion by the entropically favorable release of ethylene gas. organic-chemistry.org

The efficiency and functional group tolerance of RCM have made it a widely used method in organic synthesis for the creation of 5- to 30-membered rings. wikipedia.orgorganic-chemistry.org The development of catalysts, such as the Grubbs and Schrock catalysts, has significantly expanded the scope of this reaction, allowing it to be performed in the presence of various functional groups. wikipedia.orgharvard.edu

Radical-Mediated Reactions Involving the Alkene

The alkene functionality in this compound is susceptible to radical-mediated reactions. These reactions can be initiated by various radical initiators and can lead to a variety of products, including those resulting from intramolecular cyclization. The specific outcome of the reaction often depends on the reaction conditions and the nature of the radical species involved.

Transformations at the Aryl Bromide Position

The aryl bromide moiety of this compound is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the aryl bromide of this compound is an excellent substrate for these transformations.

Suzuki Reaction: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for the formation of carbon-carbon bonds.

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org It is a reliable method for the synthesis of arylalkynes under mild conditions. wikipedia.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is a powerful tool for the vinylation of aryl halides. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands and requires a base. wikipedia.orglibretexts.org It has become a widely used method for the synthesis of aryl amines. wikipedia.org

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki | Organoboron (e.g., boronic acid) | Palladium catalyst, Base | Aryl-Carbon |

| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Aryl-Alkyne |

| Heck | Alkene | Palladium catalyst, Base | Aryl-Alkene |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Ligand, Base | Aryl-Nitrogen |

Directed Ortho-Metalation and Lithiation-Mediated Reactions

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) on the aromatic ring directs the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles. baranlab.org While the ketone in this compound could potentially act as a DMG, the presence of the acidic α-protons and the electrophilic nature of the carbonyl group can complicate this transformation. However, under carefully controlled conditions, ortho-functionalization can be achieved.

Nucleophilic Aromatic Substitution (if applicable for substituted aryl bromides)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.compressbooks.pub For this compound itself, SNAr is generally not a favorable pathway due to the lack of strong activating groups on the aromatic ring. The reactivity order for halogens in SNAr reactions is F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions. masterorganicchemistry.com

Intramolecular Cyclization Pathways and Ring-Forming Reactions

The presence of both an aryl halide and a tethered alkene in this compound makes it an ideal substrate for a variety of intramolecular cyclization reactions, leading to the formation of fused and spirocyclic ring systems.

One notable example is the intramolecular Heck reaction . In this transformation, the palladium catalyst first undergoes oxidative addition into the aryl bromide bond. The resulting arylpalladium intermediate can then undergo an intramolecular migratory insertion with the tethered alkene, followed by β-hydride elimination to afford a cyclized product.

Another important class of cyclization is the Nazarov cyclization . This is an acid-catalyzed electrocyclic reaction of divinyl ketones to produce cyclopentenones. wikipedia.org While this compound is not a divinyl ketone itself, it can be a precursor to substrates for Nazarov-type cyclizations. The reaction proceeds through a pentadienyl cation intermediate which undergoes a 4π-electrocyclic ring closure. wikipedia.org

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, typically mediated by a cobalt-carbonyl complex. wikipedia.org Intramolecular versions of this reaction are particularly powerful for the rapid construction of bicyclic systems. wikipedia.org

Furthermore, photocatalytic intramolecular [2+2] cycloadditions can be employed to construct cyclobutane-containing fused ring systems from precursors derived from this compound. acs.org These reactions are often initiated by a photosensitizer under light irradiation. acs.org

| Cyclization Reaction | Key Features | Product Type |

| Intramolecular Heck Reaction | Palladium-catalyzed, Aryl halide and alkene coupling | Fused ring systems |

| Nazarov Cyclization | Acid-catalyzed, 4π-electrocyclization of divinyl ketones | Cyclopentenones |

| Pauson-Khand Reaction | [2+2+1] cycloaddition of alkene, alkyne, and CO | Bicyclic cyclopentenones |

| Photocatalytic [2+2] Cycloaddition | Light-induced, formation of four-membered rings | Fused cyclobutane (B1203170) derivatives |

Chemo- and Regioselectivity in Complex Reaction Systems

The molecular architecture of this compound presents a fascinating case study in chemo- and regioselectivity. The compound features three distinct reactive sites: the carbonyl group, the terminal alkene, and the carbon-bromine bond on the aromatic ring. This trifecta of functional groups allows for a diverse range of chemical transformations, where the outcome of a reaction is highly dependent on the choice of reagents and reaction conditions. The selective manipulation of one functional group in the presence of the others is a key challenge and a testament to the sophistication of modern synthetic chemistry.

The inherent electronic and steric differences between the ketone, the alkene, and the aryl bromide allow for a high degree of control in directing chemical reactions. For instance, the electrophilic nature of the carbonyl carbon contrasts with the nucleophilic character of the alkene's double bond and the potential for the aryl bromide to participate in metal-catalyzed cross-coupling reactions. This electronic disparity is the foundation for achieving chemoselectivity.

Regioselectivity, the control of where a reaction occurs on a molecule with multiple similar functional groups or multiple positions within a functional group, is also a critical consideration. In the context of this compound, this could manifest in reactions involving the aromatic ring, where substitution could occur at different positions relative to the existing bromo and acyl groups.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromophenyl group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In a complex molecule like this, the choice of catalyst, ligands, and reaction conditions can selectively target the C-Br bond, leaving the ketone and alkene functionalities intact.

For example, Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, can be employed to introduce a variety of substituents at the 3-position of the phenyl ring. The chemoselectivity of these reactions is remarkable, as the palladium catalyst preferentially undergoes oxidative addition into the aryl-Br bond over any potential interaction with the alkene. This type of transformation has been successfully applied to various bromo-substituted aromatic compounds. researchgate.netnih.gov

The following table illustrates the potential for selective Suzuki-Miyaura coupling on the this compound scaffold.

| Reactant | Coupling Partner | Catalyst/Conditions | Potential Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄, base | 1-(3-Arylphenyl)pent-4-en-1-one |

| This compound | Alkylboronic acid | Pd(dppf)Cl₂, base | 1-(3-Alkylphenyl)pent-4-en-1-one |

Similarly, other palladium-catalyzed reactions such as the Heck-Mizoroki reaction, Sonogashira coupling, and Buchwald-Hartwig amination could be envisioned to proceed with high chemo- and regioselectivity on this substrate. The Heck reaction, for instance, could potentially occur at the aryl bromide, though careful control would be needed to avoid competing reactions with the terminal alkene of another molecule of the substrate.

Reactions at the Carbonyl and Alkene Moieties

The ketone and the terminal alkene in this compound also offer opportunities for selective transformations. The relative reactivity of these two groups can be modulated by the choice of reagents. For example, reduction of the carbonyl group can be achieved selectively in the presence of the alkene using certain reducing agents like sodium borohydride, which is generally unreactive towards isolated double bonds under standard conditions. Conversely, catalytic hydrogenation would likely reduce both the alkene and the carbonyl group, unless a chemoselective catalyst is employed.

Intramolecular reactions involving both the ketone and the alkene are also a possibility, leading to the formation of cyclic structures. For instance, a Pauson-Khand reaction, which is a formal [2+2+1] cycloaddition, could potentially occur between the alkene, the carbonyl (or a derivative), and a carbon monoxide source, though this is a more complex transformation that would require specific catalytic systems.

A more plausible intramolecular transformation is a photocatalytic [2+2] cycloaddition. While not documented for this specific molecule, similar structures such as 1-(1H-indol-1-yl)pent-4-en-1-one have been shown to undergo intramolecular [2+2] cycloaddition/dearomatization to form complex, semi-saturated heterocycles. acs.org This suggests that under the right photochemical conditions, the pent-4-en-1-one moiety could participate in a cycloaddition with the phenyl ring, although the bromo substituent would influence the feasibility and outcome of such a reaction.

The table below outlines some potential selective reactions at the carbonyl and alkene positions.

| Functional Group | Reagent/Condition | Potential Transformation |

| Carbonyl | NaBH₄, MeOH | Selective reduction to an alcohol |

| Alkene | m-CPBA | Selective epoxidation |

| Both | H₂, Pd/C | Reduction of both functional groups |

| Both (Intramolecular) | Photocatalysis | Potential for [2+2] cycloaddition |

The principles of chemo- and regioselectivity are central to unlocking the synthetic potential of this compound. By carefully selecting reagents and reaction conditions, chemists can selectively manipulate each of the three functional groups, paving the way for the synthesis of a wide array of more complex molecules. The interplay of these functional groups within the same molecule makes it a valuable platform for exploring the boundaries of selective organic synthesis.

Computational and Theoretical Investigations of 1 3 Bromophenyl Pent 4 En 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational in the computational analysis of 1-(3-Bromophenyl)pent-4-en-1-one. wikipedia.orglibretexts.org These first-principles approaches solve the electronic Schrödinger equation to determine the molecule's electronic structure and energy. wikipedia.org Methods like Hartree-Fock (HF) provide a basic approximation, while more advanced techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) offer higher accuracy by better accounting for electron correlation. nih.gov

For a molecule like this compound, which contains a heavier element like bromine, DFT methods using functionals such as B3LYP or ωB97X-D, combined with appropriate basis sets like def2-TZVPD for bromine and 6-311+G(2df,2p) for other atoms, are commonly employed to achieve a balance between computational cost and accuracy. nih.gov These calculations are crucial for optimizing the molecular geometry and predicting a wide range of properties.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the HOMO is expected to be distributed over the electron-rich regions, likely the π-system of the bromophenyl ring and the C=C double bond of the pentenyl chain. The LUMO, conversely, would be localized on the electron-deficient carbonyl group (C=O), which acts as the primary electron-accepting site.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Theoretical calculations for similar aromatic ketones suggest this gap is a crucial parameter for predicting electronic transitions and reaction favorability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms. The bromine atom, despite its electronegativity, can exhibit a region of positive potential on its outermost surface along the C-Br bond axis, known as a σ-hole, which can participate in halogen bonding.

| Parameter | Theoretical Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 4.7 eV | Energy difference, indicating chemical reactivity. |

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations for a molecule with this structure. They serve as a scientifically plausible illustration.

Vibrational Frequency Calculations and Spectroscopic Band Assignments

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained.

For this compound, key vibrational modes would include:

Carbonyl (C=O) Stretch: A strong, characteristic peak expected in the range of 1680-1700 cm⁻¹.

Alkenyl (C=C) Stretch: A peak around 1640 cm⁻¹, corresponding to the terminal double bond of the pentenyl group.

Aromatic (C=C) Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: A vibration at lower frequencies, typically in the 500-650 cm⁻¹ range.

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Calculated frequencies are often systematically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other approximations inherent in the harmonic model, improving agreement with experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |

| C=O Stretch | ~1685 | Strong |

| C=C (Alkenyl) Stretch | ~1642 | Medium |

| C=C (Aromatic) Stretch | ~1590, ~1475 | Medium-Strong |

| C-Br Stretch | ~620 | Medium |

Note: These frequencies are illustrative theoretical values for demonstrating the application of vibrational analysis.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in the pentenone chain of this compound allows for multiple conformations. Computational conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to map the potential energy surface. This process identifies the most stable conformer (the global minimum) and other low-energy local minima, as well as the energy barriers separating them. For this molecule, key dihedral angles would be those around the C(aryl)-C(O) bond and the C-C bonds of the pentenyl chain. The most stable conformation is likely to have a near-planar arrangement of the benzoyl group to maximize conjugation, while the flexible pentenyl chain will adopt a staggered conformation to minimize steric hindrance. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. researchgate.net For this compound, which features both an aromatic ring and an unsaturated ketone moiety, several reactions could be studied, such as electrophilic addition to the C=C bond, nucleophilic addition to the carbonyl carbon, or cycloaddition reactions involving the pentenyl group. acs.org

By mapping the potential energy surface from reactants to products, computational methods can identify transition state (TS) structures, which are first-order saddle points on the energy landscape. The energy of the transition state relative to the reactants gives the activation energy (energy barrier) of the reaction. For instance, in a hypothetical intramolecular cyclization, DFT calculations could be used to locate the cyclic transition state, calculate its energy and geometry, and perform intrinsic reaction coordinate (IRC) calculations to confirm that the TS correctly connects the reactant and product minima. This provides detailed mechanistic insights that are often difficult to obtain experimentally.

Prediction of Reactivity and Selectivity through Quantum Descriptors

Quantum descriptors derived from electronic structure calculations provide quantitative measures of molecular reactivity. These descriptors are often based on the energies of the frontier molecular orbitals.

Key reactivity descriptors include:

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electronic Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the escaping tendency of electrons.

Electrophilicity Index (ω): Calculated as μ² / (2η). This index quantifies the ability of a molecule to accept electrons.

These descriptors can be used to compare the reactivity of this compound with other substrates or to predict the regioselectivity of its reactions. For example, local reactivity descriptors like the Fukui functions can be calculated to predict which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules over time in a condensed phase, such as in a solvent. MD simulations use classical mechanics to simulate the movements of atoms in a system, governed by a force field that describes the potential energy of the system as a function of atomic coordinates.

For this compound, MD simulations could be used to:

Explore its conformational flexibility in different solvents, showing how solvent polarity affects the populations of different conformers.

Study the explicit interactions between the solute and solvent molecules, providing insight into solvation shells and preferential interactions.

Investigate aggregation behavior at higher concentrations, where intermolecular forces like π-π stacking between the bromophenyl rings could become significant.

By simulating the system over nanoseconds or longer, MD provides a dynamic picture of the molecule's behavior that complements the static, time-independent information from quantum chemical calculations.

Utility of 1 3 Bromophenyl Pent 4 En 1 One As a Versatile Synthetic Intermediate

Precursor for the Elaboration of Complex Organic Scaffolds and Heterocyclic Systems

The utility of 1-(3-bromophenyl)pent-4-en-1-one as a precursor for intricate organic and heterocyclic structures is a cornerstone of its synthetic value. The presence of the bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, enabling the introduction of diverse substituents and the formation of more complex aryl structures.

The ketone and alkene functionalities within the same molecule open pathways for a range of intramolecular reactions. For instance, intramolecular cyclization reactions can lead to the formation of various carbocyclic and heterocyclic ring systems. These systems are often the core of biologically active molecules and advanced materials. Research has demonstrated the synthesis of substituted cyclopentenones, which are important intermediates for complex bioactive molecules, through intramolecular reactions of similar diketones. nih.gov

Furthermore, the ketone can be transformed into other functional groups, such as alcohols or amines, which can then participate in cyclization reactions with the terminal alkene. This versatility allows for the synthesis of a wide range of five- and six-membered heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. rsc.org For example, derivatives of 1,2,4-triazole, a significant heterocyclic system, have been synthesized from precursors containing a bromophenyl group. zsmu.edu.ua

Building Block in the Synthesis of Advanced Materials and Functional Molecules (e.g., monomers, ligands)

The distinct functionalities of this compound make it an excellent building block for the synthesis of advanced materials and functional molecules. The terminal alkene can undergo polymerization reactions, either on its own or with other monomers, to produce polymers with specific properties. The bromophenyl group can be functionalized post-polymerization to introduce desired characteristics into the material.

In the realm of functional molecules, this compound serves as a precursor for the synthesis of specialized ligands for metal catalysis. The ability to introduce various substituents onto the phenyl ring via cross-coupling reactions allows for the fine-tuning of the electronic and steric properties of the resulting ligands. This tailored approach is crucial for optimizing the performance of catalysts in a variety of chemical transformations.

Substrate for the Development of Novel Catalytic Reactions and Methodologies

The reactivity of this compound makes it an ideal substrate for the development and optimization of new catalytic reactions and synthetic methodologies. researchgate.net The presence of both a C-Br bond and an alkene allows for the exploration of tandem or sequential catalytic processes. For example, a single catalyst or a combination of catalysts could be employed to first effect a cross-coupling reaction at the bromophenyl moiety, followed by a reaction involving the pentenyl side chain.

Researchers can utilize this compound to screen new catalysts for their efficiency and selectivity in various transformations, such as C-H activation, metathesis, and asymmetric hydrogenation. The development of such novel catalytic systems is essential for advancing the field of organic synthesis, enabling the construction of complex molecules with greater efficiency and sustainability.

Strategic Intermediate in the Synthesis of Structurally Diverse Analogs and Derivatives

The strategic placement of the bromo, keto, and alkene functionalities makes this compound a key intermediate for the synthesis of a diverse library of analogs and derivatives. researchgate.netnih.gov Each functional group can be selectively manipulated to generate a wide range of structurally related compounds.

The following table highlights the versatility of this compound by showcasing the potential transformations at each functional group:

| Functional Group | Potential Transformations | Resulting Structures |

| Bromophenyl | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplings | Biaryls, stilbenes, substituted alkynes, arylamines |

| Ketone | Reduction, Grignard addition, Wittig reaction, reductive amination | Secondary alcohols, tertiary alcohols, alkenes, amines |

| Alkene | Hydrogenation, dihydroxylation, epoxidation, hydroboration-oxidation, metathesis | Saturated alkanes, diols, epoxides, alcohols, new alkenes |

This multi-faceted reactivity allows for the systematic modification of the parent structure, enabling the exploration of structure-activity relationships in medicinal chemistry or the tuning of material properties. The ability to generate a wide array of derivatives from a single, readily accessible starting material underscores the significant utility of this compound in modern organic synthesis.

Future Research Directions and Unresolved Challenges

Development of Highly Efficient and Sustainable Synthetic Routes

The current synthesis of 1-(3-bromophenyl)pent-4-en-1-one can be achieved by reacting 3-bromobenzoic acid with agents like N,N'-carbonyldiimidazole and magnesium in solvents such as ether and dichloromethane. However, a significant focus for future research will be the development of more sustainable and efficient synthetic methods. This includes exploring "green" chemistry principles, such as the use of less hazardous solvents, reducing the number of synthetic steps (atom economy), and employing catalytic rather than stoichiometric reagents. Investigating alternative starting materials and novel catalytic systems, potentially involving earth-abundant metals, could lead to more environmentally benign and cost-effective production of this ketone and its analogs.

Exploration of Unprecedented Reactivity and Transformations

The bifunctional nature of this compound, with its aryl bromide and terminal alkene, offers a rich landscape for exploring novel chemical reactions. The aryl bromide moiety is a prime candidate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. numberanalytics.comyoutube.comnih.gov Future research could focus on developing new coupling partners and catalytic systems to access a diverse range of substituted derivatives.

The terminal alkene presents opportunities for various transformations, including hydroarylation, which can lead to the synthesis of both E and Z diastereoisomers of aryl alkenes with high selectivity. organic-chemistry.org Additionally, the alkene can undergo bromination to form vicinal dibromides. masterorganicchemistry.com A particularly interesting area for future exploration is the aryl-alkylation of the alkene through a triple radical sorting mechanism, which allows for the rapid construction of complex, C(sp3)-rich molecules. princeton.edu Furthermore, nickel-catalyzed arylboration of the alkene could lead to products with a quaternary carbon and a versatile carbon-boron bond. nih.govorganic-chemistry.org

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To gain deeper insights into the mechanisms and kinetics of reactions involving this compound, the application of advanced in-situ spectroscopic techniques is crucial. Techniques like ReactIR (in-situ Fourier-transform infrared spectroscopy) and Raman spectroscopy can provide real-time monitoring of reaction progress. acs.orgmt.comacs.org For instance, in Grignard reactions, which are relevant to the synthesis of this compound, in-situ FTIR can track the conversion of reactants and the formation of the Grignard reagent, helping to control exothermic events and prevent runaway reactions. mt.com Similarly, in-situ Raman spectroscopy has been used to monitor the transmetalation of Grignard reagents with manganese(II) chloride, providing valuable mechanistic information. acs.orgacs.org The use of near-infrared (NIR) spectroscopy for monitoring continuous Grignard reactions has also been demonstrated, allowing for real-time quantification of reactants and products. researchgate.net Other advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are also invaluable for characterizing the structure and composition of the resulting compounds. youtube.comopenaccessjournals.comsydney.edu.auscribd.com The data from these techniques can be used to optimize reaction conditions, improve yields, and minimize byproducts.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design and Reaction Prediction

Design and Synthesis of Stereochemically Defined Derivatives

The prochiral nature of the ketone in this compound makes it an excellent candidate for the synthesis of stereochemically defined derivatives. Asymmetric reduction of the ketone can lead to the formation of chiral alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.orgnih.gov Various methods for the enantioselective reduction of ketones have been developed, including the use of chiral catalysts and enzymes. encyclopedia.pubmdpi.com

Furthermore, the development of methods for the asymmetric synthesis of α-amino ketones is a significant area of research. nih.gov Palladium-catalyzed asymmetric arylation of α-keto imines is one such approach that could be adapted for the synthesis of chiral α-amino derivatives of this compound. nih.gov The ability to control the stereochemistry at the carbon atom adjacent to the carbonyl group would greatly expand the utility of this compound in medicinal chemistry and other fields where chirality plays a crucial role.

Q & A

Q. Example Workflow :

Collect high-resolution data (Mo-Kα, low-temperature).

Solve using dual-space methods (SHELXD).

Refine with SHELXL, incorporating restraints for disordered atoms.

Validate enantiopurity using Flack’s x .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Identify olefinic protons (δ 5.2–6.0 ppm, multiplet) and aromatic protons (δ 7.2–7.8 ppm, meta-substitution pattern).

- ¹³C NMR : Confirm ketone carbonyl (δ ~200 ppm) and bromine-induced deshielding in aromatic carbons.

- IR : Strong C=O stretch (~1680 cm⁻¹) and C-Br vibration (~600 cm⁻¹).

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Br·).

These methods align with protocols for analogous brominated ketones .

Advanced: What experimental strategies can study covalent interactions between this compound and biological targets?

Methodological Answer:

- Biochemical Assays :

- Kinetic Studies : Monitor time-dependent inhibition (e.g., IC₅₀ shifts) to infer covalent binding.

- Mass Spectrometry : Detect adducts (e.g., protein-ligand complexes via LC-MS).

- Structural Analysis :

For validation, compare with non-covalent analogs to confirm irreversible binding .

Basic: How does the bromine substituent influence the compound’s reactivity in substitution reactions?

Methodological Answer:

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophiles to the para position.

- Leaving Group Potential : Bromine facilitates nucleophilic aromatic substitution (e.g., with amines under Pd catalysis).

- Steric Effects : Meta-substitution minimizes steric hindrance, enhancing reactivity compared to ortho analogs.

These principles are demonstrated in bromophenyl derivatives undergoing Suzuki couplings or SNAr reactions .

Advanced: How to analyze environmental surface interactions of this compound in experimental setups?

Methodological Answer:

- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption on indoor surfaces (e.g., glass, polymers) .

- Reactivity Studies : Expose the compound to oxidants (e.g., ozone) and monitor degradation products via GC-MS.

- Computational Modeling : Simulate surface binding energies (DFT) for materials like silica or cellulose.

Q. Key Metrics :

| Parameter | Method | Reference |

|---|---|---|

| Adsorption Kinetics | Quartz Crystal Microbalance (QCM) | |

| Degradation Pathways | HPLC-MS/MS |

Basic: What are key considerations in designing a purification protocol for this compound?

Methodological Answer:

- Solubility : Optimize solvent polarity (e.g., ethyl acetate for crystallization).

- Chromatography : Use silica gel with hexane/acetone (3:1) for optimal separation of brominated byproducts.

- Purity Validation : Combine TLC (Rf comparison) and HPLC (≥95% purity threshold).

Protocols for analogous bromophenyl ketones emphasize avoiding halogenated solvents to prevent co-elution issues .

Advanced: How to address challenges in synthesizing enantiomerically pure derivatives?

Methodological Answer:

- Chiral Catalysis : Employ asymmetric hydrogenation (e.g., Ru-BINAP catalysts) for the pentenone moiety.

- Enantioselective Chromatography : Use Chiralpak® columns (e.g., IA/IB) with hexane/isopropanol mobile phases.

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine).

Validate enantiopurity via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.